molecular formula C9H12ClN3 B12964721 2-Chloro-5-(piperidin-2-yl)pyrimidine

2-Chloro-5-(piperidin-2-yl)pyrimidine

Cat. No.: B12964721
M. Wt: 197.66 g/mol
InChI Key: UWKUYDNHIRDTNT-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-2-yl)pyrimidine is a heteroaromatic compound with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol [cid:55270194]. Its structure features a pyrimidine ring, a privileged scaffold in medicinal chemistry, which is fused with a piperidine moiety . The presence of the chlorine atom at the 2-position of the pyrimidine ring makes this molecule a versatile intermediate for further chemical transformations, including nucleophilic aromatic substitution (S N Ar) and metal-catalyzed cross-coupling reactions, which are valuable for constructing more complex molecular architectures . Compounds containing pyrimidine cores are known to exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, and antitumor effects, and are frequently employed in the design of privileged structures for drug discovery . As a bifunctional building block, 2-Chloro-5-(piperidin-2-yl)pyrimidine is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-5-piperidin-2-ylpyrimidine

InChI

InChI=1S/C9H12ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h5-6,8,11H,1-4H2

InChI Key

UWKUYDNHIRDTNT-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2-Chloropyrimidine or related pyrimidine derivatives serve as the core starting materials.
  • Piperidine or substituted piperidine derivatives provide the nitrogen-containing heterocyclic moiety.
  • Brominating agents such as bromine , N-bromosuccinimide (NBS) , or other bromine sources are used for selective halogenation.

Stepwise Preparation Method

A representative synthetic route is described in patent CN107400113A, which, although focused on the 5-(piperidin-4-yl) derivative, provides a closely related methodology adaptable for the 5-(piperidin-2-yl) isomer:

Step Reaction Description Reagents/Conditions Outcome
1 Bromination of 2-chloropyrimidine at the 5-position 2-chloropyrimidine, bromine, acetic acid, reflux overnight 5-bromo-2-chloropyrimidine intermediate
2 Coupling with piperidine derivative 5-bromo-2-chloropyrimidine, n-butyllithium (2.5 M), THF, -78 °C, then addition of N-benzylpiperidine ketone Formation of 1-benzyl-4-(2-chloropyrimidine-5-yl)piperidin-4-ol
3 Elimination and cyclization Ethanol, concentrated HCl, reflux 4 hours 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-chloropyrimidine
4 Catalytic hydrogenation (debenzylation) Methanol, 10% Pd/C catalyst, hydrogen atmosphere, room temperature, 24 hours Final product: 2-chloro-5-(piperidin-4-yl)pyrimidine

Note: For the 5-(piperidin-2-yl) isomer, similar conditions apply, but the piperidine substitution position differs, requiring appropriate piperidine derivatives or regioselective control during coupling.

Alternative Halogenation and Substitution Methods

  • Chlorination of 2-methylthio-4-substituted pyrimidines followed by substitution has been reported (CN103554036B), using reagents such as sulfuryl chloride in solvents like methylene chloride at low temperatures (0 °C to room temperature), followed by purification via silica gel chromatography.
  • Bromination can be performed using N-bromosuccinimide (NBS) for selective 5-position bromination, facilitating subsequent substitution with piperidine under basic conditions.

Reaction Parameters and Optimization

Reaction Step Key Parameters Notes
Bromination Bromine (1-2 eq), acetic acid solvent, reflux overnight Ensures selective 5-position halogenation
Lithiation and Coupling n-Butyllithium (2.5 M), THF, -78 °C, slow addition of piperidine ketone Low temperature controls regioselectivity and prevents side reactions
Elimination Concentrated HCl, ethanol, reflux 4 h Promotes cyclization and formation of tetrahydropyridine intermediate
Catalytic Hydrogenation 10% Pd/C, H2 atmosphere, room temp, 24 h Removes benzyl protecting group, yielding free piperidine

Research Findings and Yield Data

  • The overall yield for the multi-step synthesis is typically moderate to good, with isolated yields reported around 60-70% for key intermediates and 20-30% for final products after purification.
  • Catalytic hydrogenation is critical for debenzylation and must be carefully controlled to avoid over-reduction.
  • Bromination and chlorination steps require careful stoichiometric control to prevent polyhalogenation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Notes
Bromination-Coupling-Elimination-Hydrogenation 2-chloropyrimidine Br2, n-BuLi, HCl, Pd/C Reflux, -78 °C, room temp 20-70% (overall) Well-established, scalable
Chlorination of 2-methylthio-4-substituted pyrimidines 2-methylthio-4-chloropyrimidine Sulfuryl chloride, NaOH 0 °C to RT Moderate Alternative route, high purity
NBS Bromination and Piperidine Substitution 2-chloropyrimidine NBS, piperidine, base Mild conditions Moderate Selective bromination

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

    Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form more saturated derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-Chloro-5-(piperidin-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences physicochemical and biological properties:

Compound Substituent at Position 5 Molecular Weight Key Properties/Applications Reference
2-Chloro-5-(piperidin-2-yl)pyrimidine Piperidin-2-yl ~222.67* Potential kinase inhibition, enhanced basicity
2-Chloro-5-(difluoromethoxy)pyrimidine Difluoromethoxy 180.54 Improved lipophilicity, antiviral activity
2-Chloro-5-(4-methoxyphenyl)pyrimidine 4-Methoxyphenyl 220.65 Anticancer activity, moderate solubility
5-tert-Butyl-2-chloropyrimidine tert-Butyl 170.64 High thermal stability, synthetic intermediate

*Estimated based on molecular formula C₉H₁₁ClN₄.

Key Observations :

  • Difluoromethoxy : Introduces electronegative fluorine atoms, increasing metabolic stability and lipophilicity for CNS-targeting drugs .
  • 4-Methoxyphenyl : Aromatic groups may enhance π-π stacking with protein targets but reduce solubility .

Substituent Effects at Position 2

The chlorine atom at position 2 is a common feature in bioactive pyrimidines, serving as a leaving group for further functionalization or direct pharmacophore interaction:

Compound Substituent at Position 2 Reactivity/Biological Role Reference
2-Chloro-5-(piperidin-2-yl)pyrimidine Chlorine Facilitates nucleophilic substitution; potential EGFR inhibition
2-(Chloromethyl)-5-methylpyrimidine Chloromethyl Alkylating agent; antimicrobial activity
2-Chloro-5-(chloromethyl)pyrimidine Chlorine and chloromethyl Dual reactivity for cross-coupling

Key Observations :

  • Chlorine at position 2 enhances electrophilicity, enabling Suzuki or Buchwald-Hartwig couplings to introduce aryl or amine groups .
  • Chloromethyl derivatives act as alkylating agents, useful in antimicrobial drug design .

Piperidine-Containing Pyrimidines

Piperidine and piperazine rings are prevalent in kinase inhibitors and anticancer agents:

Compound Piperidine Position Bioactivity Reference
2-Chloro-5-(piperidin-2-yl)pyrimidine Position 5 Hypothesized ALK/EGFR inhibition
5-Chloro-N2-(2-isopropoxy-4-piperidin-4-yl-phenyl)-pyrimidine-2,4-diamine Position 4 ALK inhibition; 3× higher bioavailability in crystalline form
7-[(3S)-3-Methylpiperazin-1-yl]-pyrido[1,2-a]pyrimidin-4-one Position 7 Anticancer activity (lung/prostate)

Key Observations :

  • Piperidin-2-yl (target compound): The stereoelectronic effects of the piperidine ring may optimize binding to kinase ATP pockets.
  • Crystalline Forms : Piperidin-4-yl derivatives (e.g., ) demonstrate enhanced bioavailability due to improved solubility and stability .

Physicochemical and Computational Insights

  • Solubility: Piperidine’s basicity improves aqueous solubility at physiological pH compared to non-polar substituents (e.g., tert-butyl) .
  • HOMO-LUMO Gap : Theoretical studies on 2-chloro-5-(2-hydroxyethyl)pyrimidine (ΔE = 4.82 eV) suggest moderate charge transfer capacity, which may correlate with reactivity in target interactions .
  • Bioavailability : Crystalline forms of piperidine-containing pyrimidines exhibit 3× higher plasma concentration due to optimized dissolution rates .

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